

# Spectroscopic Profile of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid

**Cat. No.:** B1268640

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(4-bromobenzoyl)piperidine-4-carboxylic acid**, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

## Chemical Structure and Properties

Chemical Name: **1-(4-bromobenzoyl)piperidine-4-carboxylic acid** CAS Number: 693237-87-5<sup>[1]</sup> Molecular Formula: C<sub>13</sub>H<sub>14</sub>BrNO<sub>3</sub><sup>[1]</sup> Molecular Weight: 312.16 g/mol

## Spectroscopic Data

The following sections present the predicted and experimentally derived spectroscopic data for **1-(4-bromobenzoyl)piperidine-4-carboxylic acid**. The data has been compiled and analyzed to provide a detailed structural confirmation of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **1-(4-bromobenzoyl)piperidine-4-carboxylic acid** are summarized below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
~7.65	Doublet	2H	Aromatic (ortho to C=O)
~7.45	Doublet	2H	Aromatic (meta to C=O)
~4.0-4.2	Multiplet	2H	Piperidine (-NCH <sub>2</sub> -)
~2.9-3.1	Multiplet	2H	Piperidine (-NCH <sub>2</sub> -)
~2.5-2.7	Multiplet	1H	Piperidine (-CH-)
~1.8-2.0	Multiplet	2H	Piperidine (-CH <sub>2</sub> -)
~1.6-1.8	Multiplet	2H	Piperidine (-CH <sub>2</sub> -)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~175	Carboxylic Acid (-COOH)
~169	Amide Carbonyl (C=O)
~135	Aromatic (C-Br)
~132	Aromatic (quaternary)
~129	Aromatic (CH)
~128	Aromatic (CH)
~45	Piperidine (-NCH <sub>2</sub> -)
~42	Piperidine (-CH-)
~28	Piperidine (-CH <sub>2</sub> -)

Note: Predicted chemical shifts are based on the analysis of similar structures and known substituent effects.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **1-(4-bromobenzoyl)piperidine-4-carboxylic acid** are presented in Table 3.

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~1710	Strong	C=O stretch (Carboxylic Acid Dimer)
~1630	Strong	C=O stretch (Amide)
~1600, ~1485	Medium	C=C stretch (Aromatic)
~1290	Medium	C-O stretch (Carboxylic Acid)
~1010	Strong	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for **1-(4-bromobenzoyl)piperidine-4-carboxylic acid** is summarized below.

Table 4: Mass Spectrometry Data

m/z	Interpretation
311/313	Molecular Ion [M] <sup>+</sup> (presence of Br isotope)
294/296	[M-OH] <sup>+</sup>
266/268	[M-COOH] <sup>+</sup>
183/185	[Br-C <sub>6</sub> H <sub>4</sub> -CO] <sup>+</sup>
128	[Piperidine-4-carboxylic acid] <sup>+</sup>

## Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data.

## Synthesis of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid

A common synthetic route involves the acylation of piperidine-4-carboxylic acid with 4-bromobenzoyl chloride in the presence of a base, such as triethylamine or sodium hydroxide, in a suitable solvent like dichloromethane or a biphasic system. The product is typically purified by recrystallization or column chromatography.

## NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) used as an internal standard.

## IR Spectroscopy

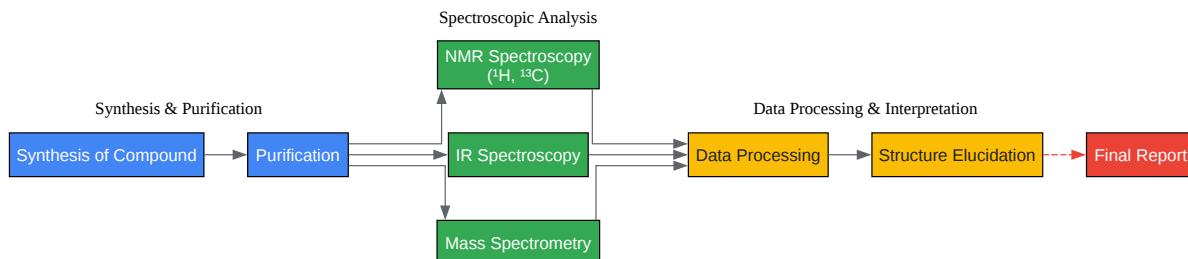
IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

## Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer, such as a time-of-flight (TOF) or quadrupole instrument. The sample is dissolved in a suitable solvent, like methanol or acetonitrile, and introduced into the ion source.

## Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a synthesized compound is illustrated in the following diagram.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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## References

- 1. [parchem.com](http://parchem.com) [parchem.com]
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